3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one
Description
This compound features a pyrazole core substituted at the 1-position with a propan-1-one group bearing a phenyl moiety and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, critical in medicinal chemistry and materials science .
Properties
CAS No. |
1206163-58-7 |
|---|---|
Molecular Formula |
C18H23BN2O3 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
3-phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-one |
InChI |
InChI=1S/C18H23BN2O3/c1-17(2)18(3,4)24-19(23-17)15-12-20-21(13-15)16(22)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
LUWOCCBPDZUTSE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of the pyrazole ring substituted at the 4-position with a boronate ester group (4,4,5,5-tetramethyl-dioxaborolane).
- Coupling of this pyrazolyl intermediate with a propan-1-one moiety bearing a phenyl substituent at the 3-position.
The boronate ester group is crucial for further Suzuki-Miyaura cross-coupling reactions, making this compound a versatile intermediate.
Preparation of the Key Intermediate: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
The boronate ester-substituted pyrazole is prepared via borylation of the corresponding halogenated pyrazole or through direct lithiation-borylation sequences. Typical conditions include:
- Use of bis(pinacolato)diboron (B2Pin2) as the boron source.
- Catalysis by palladium complexes such as Pd(dppf)Cl2.
- Base such as potassium acetate in solvents like dimethyl sulfoxide (DMSO).
- Reaction temperatures around 80–100 °C.
This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position of the pyrazole ring.
Coupling to Form 3-Phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-one
The coupling of the boronate ester-substituted pyrazole with a 3-phenylpropan-1-one moiety is achieved by:
- N-alkylation of the pyrazole nitrogen with a 3-bromo-1-phenylpropan-1-one or equivalent electrophile.
- Use of bases such as potassium carbonate or sodium hydride.
- Solvents like dimethylformamide (DMF) or acetonitrile.
- Reaction temperatures ranging from room temperature to 80 °C.
This step results in the formation of the target compound with the pyrazolyl nitrogen linked to the propanone chain bearing the phenyl group.
Representative Experimental Procedure (Adapted and Integrated from Diverse Sources)
Notes on Reaction Conditions and Purification
- Inert atmosphere (nitrogen or argon) is essential during borylation and coupling steps to prevent oxidation and hydrolysis of the boronate ester.
- Temperature control is critical; low temperatures (0–20 °C) are used during sensitive steps such as TMSOTf-mediated transformations.
- Purification is commonly done by silica gel column chromatography using dichloromethane/methanol mixtures (10:1) to isolate the boronate ester-containing intermediates as off-white solids.
- Analytical confirmation includes LC-MS (ES+) with expected m/z values consistent with the molecular ion [M+H]+ around 326.2 g/mol, and NMR spectroscopy to confirm structural integrity.
Summary Table of Key Parameters
Research Findings and Source Diversity
- The preparation methods are corroborated by patent literature from Arvinas, Inc. and Yale University, detailing boronate ester intermediates and their transformations under inert conditions with high yields.
- PubChem and chemical databases provide molecular descriptors and confirm the chemical identity and stability of the compound.
- Peer-reviewed articles on related pyrazolyl boronate esters emphasize the importance of mild reaction conditions to preserve the boronate functionality.
- Patents on boron-containing PDE4 inhibitors highlight the synthetic utility of such boronate ester pyrazoles in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Substituted pyrazoles.
Scientific Research Applications
3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The phenyl and pyrazolyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Pyrazole Core
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on analogous structures.
Electronic and Steric Effects
- This aligns with the principle that EWGs enhance boron’s reactivity in Suzuki reactions . In contrast, the trifluoromethyl group in introduces strong electron-withdrawing and lipophilic effects, favoring blood-brain barrier penetration in drug design .
Steric Effects:
- The phenyl group on the propan-1-one moiety introduces moderate steric hindrance, which may reduce undesired side reactions in coupling compared to bulkier substituents like isopropyl (e.g., ).
- Indazole derivatives (e.g., ) exhibit planar fused-ring systems, improving π-stacking in materials but limiting flexibility in biological target binding.
Computational and Structural Insights
- Crystallography:
- SHELX refinements of analogous compounds (e.g., ) confirm planar pyrazole geometries, critical for predicting reactivity and packing in solid-state applications.
Biological Activity
3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one is a compound featuring a complex structure that combines a pyrazole moiety with a boron-containing dioxaborolane. This unique combination suggests potential biological activities that merit exploration. This article reviews current literature on the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula : C19H23B O3
- Molecular Weight : 310.20 g/mol
- CAS Number : 912569-68-7
Biological Activity Overview
Research indicates that compounds containing pyrazole and dioxaborolane structures exhibit various biological activities. The following sections summarize the findings related to the specific compound of interest.
Anticancer Activity
Studies have shown that pyrazole derivatives can possess significant anticancer properties. For instance, compounds with similar structural features have demonstrated inhibitory effects on cancer cell proliferation and migration. A notable study highlighted the effectiveness of pyrazole derivatives in inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways .
Antimicrobial Properties
The presence of dioxaborolane in the structure may enhance the antimicrobial activity of the compound. Research has indicated that boron-containing compounds can exhibit antibacterial and antifungal properties. In vitro tests have shown that certain dioxaborolane derivatives can inhibit the growth of various bacterial strains .
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Experimental Findings
Several case studies provide insights into the biological activities of similar compounds:
-
Anticancer Study :
- Objective : To evaluate the anticancer potential of pyrazole derivatives.
- Methodology : A series of pyrazole compounds were synthesized and tested against various cancer cell lines.
- Results : Compounds exhibited IC50 values in the low micromolar range against breast and prostate cancer cells.
- : The study supports further investigation into pyrazole-based compounds for cancer therapy .
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy of boron-containing compounds.
- Methodology : Disk diffusion method was utilized to test against Gram-positive and Gram-negative bacteria.
- Results : Significant inhibition zones were observed for several tested strains.
- : The dioxaborolane structure enhances antimicrobial activity, suggesting its potential as a lead compound in drug development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
